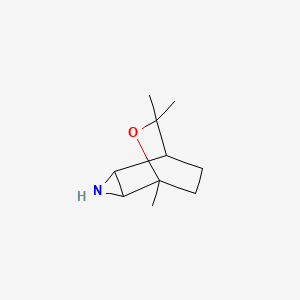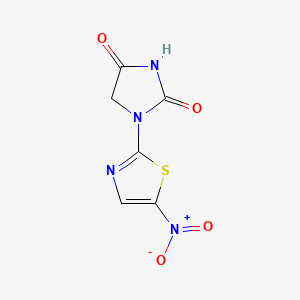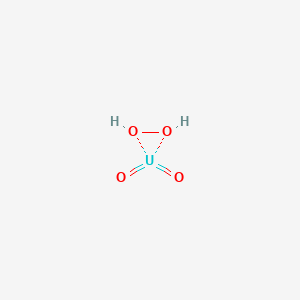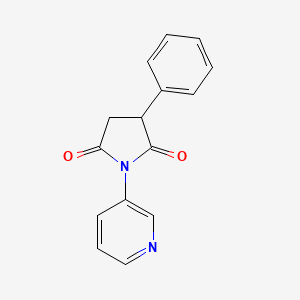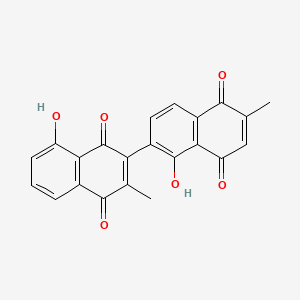
Chitranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitranone is a natural product found in Plumbago auriculata, Diospyros kaki, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Chitranone, along with other naphthoquinones like zeylanone and maritinone, has been identified in the phenolic fraction of the light petroleum extract of the roots of Plumbago zeylanica (Plumbaginaceae). The isolation of these compounds and the synthesis of their derivatives contribute to the understanding of their chemical structures and potential applications (Gunaherath, Gunatilaka, & Thomson, 1988).
Role in Experimental Research
The study of chitranone may also intersect with broader experimental research methodologies. For example, controlled human infection (CHI) trials, which involve the experimental infection of volunteers, can accelerate drug and vaccine development for infectious diseases. Although not directly linked to chitranone, such trials are essential for testing the efficacy of novel compounds, potentially including chitranone derivatives (Roestenberg et al., 2018).
Biomedical Applications
Research on similar compounds, such as chitosan, highlights the potential biomedical applications of chitranone. Chitosan, a biopolymer derived from chitin, has shown promise in wound dressing, drug delivery, and tissue engineering. This implies that structurally related compounds like chitranone could have similar applications (Khor & Lim, 2003). Additionally, the versatility of chitosan in biomedical applications, such as in controlled drug release systems and regenerative medicine, suggests that chitranone, with further research, may find similar applications (Dash, Chiellini, Ottenbrite, & Chiellini, 2011).
Implications in Plant Biology
The study of chalcone isomerase (CHI), an enzyme closely related to the topic of chitranone, reveals its role in plant biology, particularly in flavonoid biosynthesis. This suggests that compounds like chitranone could be significant in understanding plant biochemistry and genetics (van Tunen & Mol, 1987).
Propiedades
Nombre del producto |
Chitranone |
|---|---|
Fórmula molecular |
C22H14O6 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
5-hydroxy-3-(1-hydroxy-6-methyl-5,8-dioxonaphthalen-2-yl)-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O6/c1-9-8-15(24)18-13(19(9)25)7-6-12(21(18)27)16-10(2)20(26)11-4-3-5-14(23)17(11)22(16)28/h3-8,23,27H,1-2H3 |
Clave InChI |
ITGPISXKMZIRAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C1=O)C=CC(=C2O)C3=C(C(=O)C4=C(C3=O)C(=CC=C4)O)C |
Sinónimos |
chitranone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



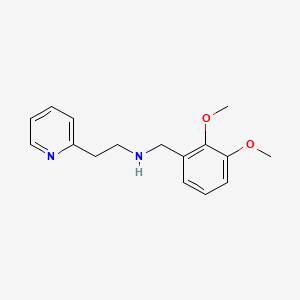
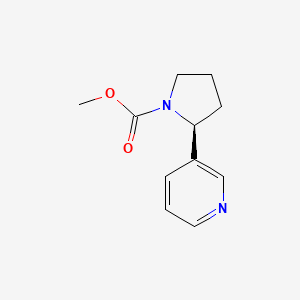
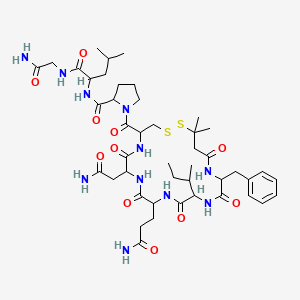
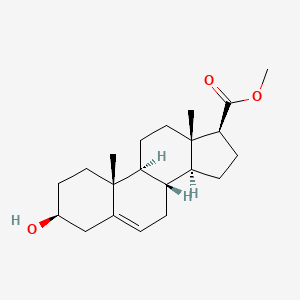
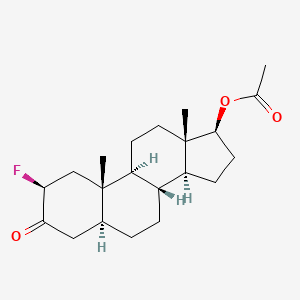
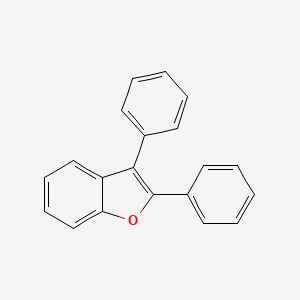
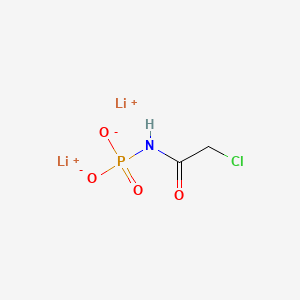
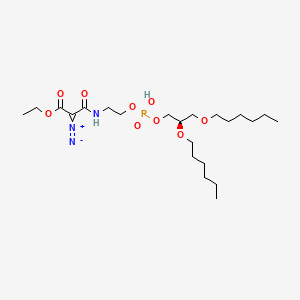
![4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide](/img/structure/B1204730.png)
